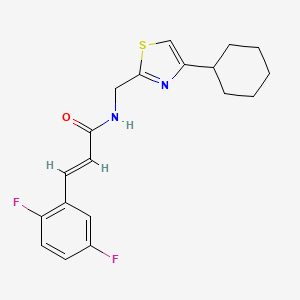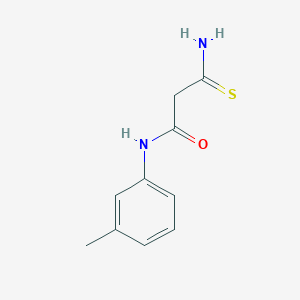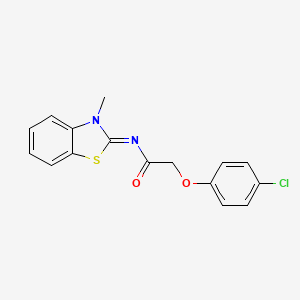
3-((Pyridin-3-ylmethyl)thio)-6-(p-tolyl)pyridazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-((Pyridin-3-ylmethyl)thio)-6-(p-tolyl)pyridazine, also known as PTMP, is a heterocyclic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound is a member of the pyridazine family and possesses a unique chemical structure that makes it a promising candidate for drug development.
Applications De Recherche Scientifique
Anticancer Agents
Compounds structurally related to "3-((Pyridin-3-ylmethyl)thio)-6-(p-tolyl)pyridazine" have been synthesized and evaluated for their potential as anticancer agents. For example, derivatives of pyrido[4,3-e][1,2,4]triazino[3,2-c][1,2,4]thiadiazine 6,6-dioxides exhibited moderate anticancer activity against human cancer cell lines, highlighting the therapeutic potential of such compounds in oncology research (Sławiński et al., 2015).
Antimicrobial and Antifungal Activities
Research on heterocyclic compounds with thiophene, pyridine, and pyridazine structures has revealed their antimicrobial and antifungal activities. These studies underline the significance of such compounds in developing new antimicrobial agents, offering a foundation for further exploration of "3-((Pyridin-3-ylmethyl)thio)-6-(p-tolyl)pyridazine" in antimicrobial applications (Al-Omran & El-Khair, 2008).
Herbicidal Activities
Derivatives of pyridazine, such as 3-N-substituted amino-6-methyl-4-(3-trifluoromethylphenyl)pyridazine, have been synthesized and shown to exhibit significant herbicidal activities. These findings suggest potential agricultural applications of pyridazine derivatives in controlling weed growth, indicating a possible area of interest for the compound (Xu et al., 2008).
Metal Coordination and Self-assembly
Some pyridazine derivatives, due to their metal-coordinating abilities, can self-assemble into grid-like metal complexes with copper(I) or silver(I) ions. This property is particularly interesting for the development of molecular frameworks and materials science applications, providing a potential research avenue for "3-((Pyridin-3-ylmethyl)thio)-6-(p-tolyl)pyridazine" (Hoogenboom et al., 2006).
Propriétés
IUPAC Name |
3-(4-methylphenyl)-6-(pyridin-3-ylmethylsulfanyl)pyridazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3S/c1-13-4-6-15(7-5-13)16-8-9-17(20-19-16)21-12-14-3-2-10-18-11-14/h2-11H,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOOYMPMAXRLULB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN=C(C=C2)SCC3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

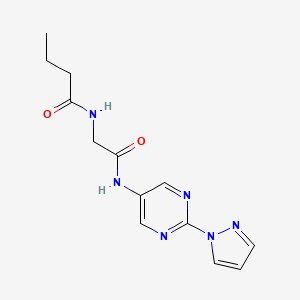
![1-[(5-bromopyrazin-2-yl)methyl]-3-[3-(1H-pyrazol-1-yl)propyl]urea](/img/structure/B2965116.png)
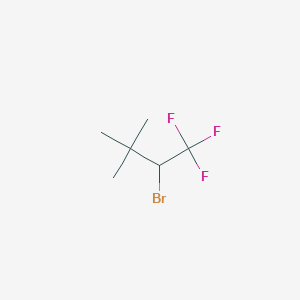
![N-[4-cyano-3-(4-fluoro-3-methylanilino)-1H-pyrazol-5-yl]-4-fluorobenzenesulfonamide](/img/structure/B2965119.png)
![2,4,7,8-Tetramethyl-6-(3-oxobutan-2-yl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2965121.png)
![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide](/img/structure/B2965122.png)
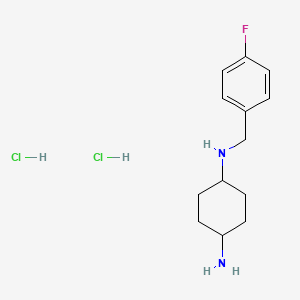
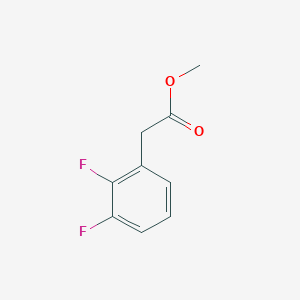
![N-[1-(1H-1,2,3-Benzotriazol-1-yl)ethyl]-4-methylbenzene-1-sulfonamide](/img/structure/B2965128.png)
![Ethyl 5,5,7,7-tetramethyl-2-(2-(naphthalen-1-yl)acetamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2965132.png)
